CBD cannabis derivative

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Cannabidiol, commonly referred to as CBD, is a non-psychoactive compound derived from the Cannabis sativa plant. Unlike its counterpart, delta-9-tetrahydrocannabinol (THC), CBD does not produce a “high” and has garnered significant attention for its potential therapeutic benefits. CBD is known for its neuroprotective, antiepileptic, anxiolytic, antipsychotic, and anti-inflammatory properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: CBD can be synthesized through various methods, including the cyclization of olivetol with a monoterpene . One common synthetic route involves the condensation of olivetol with pulegone, followed by cyclization and subsequent reduction to yield CBD . The reaction conditions typically involve the use of strong acids or bases as catalysts and require precise temperature control to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of CBD often involves the extraction of the compound from Cannabis sativa plants. The extraction process can be performed using solvents such as ethanol or supercritical carbon dioxide . The extracted CBD is then purified through processes such as chromatography to remove impurities and other cannabinoids .

Analyse Chemischer Reaktionen

Types of Reactions: CBD undergoes various chemical reactions, including oxidation, reduction, and substitution . For example, CBD can be oxidized to form hydroxyquinone derivatives or reduced to form tetrahydrocannabinol (THC) under specific conditions .

Common Reagents and Conditions: Common reagents used in the chemical reactions of CBD include strong acids, bases, and oxidizing agents . The reaction conditions often involve controlled temperatures and pressures to ensure the desired products are formed.

Major Products Formed: The major products formed from the chemical reactions of CBD include hydroxyquinone derivatives, tetrahydrocannabinol, and various other cannabinoids . These products can have different pharmacological properties and potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

CBD has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry . In chemistry, CBD is studied for its potential as a precursor for the synthesis of other cannabinoids and related compounds . In biology, CBD is investigated for its effects on cellular processes and its potential as a therapeutic agent for various diseases . In medicine, CBD is used to treat conditions such as epilepsy, anxiety, and chronic pain . In industry, CBD is incorporated into various products, including cosmetics, dietary supplements, and pharmaceuticals .

Wirkmechanismus

CBD exerts its effects through various molecular targets and pathways . It interacts with cannabinoid receptors, serotonin receptors, and adenosine receptors, among others . CBD functions as an anandamide reuptake and breakdown inhibitor, thereby raising endocannabinoid levels in the brain’s synapses . This modulation of the endocannabinoid system is believed to contribute to CBD’s therapeutic effects, including its anti-inflammatory, analgesic, and anxiolytic properties .

Vergleich Mit ähnlichen Verbindungen

CBD is often compared to other cannabinoids, such as delta-9-tetrahydrocannabinol (THC) and cannabigerol (CBG) . Unlike THC, CBD does not produce psychoactive effects and is considered non-psychotropic . CBG, another non-psychoactive cannabinoid, shares some similarities with CBD but has distinct pharmacological properties and potential therapeutic applications . The uniqueness of CBD lies in its broad spectrum of therapeutic effects and its ability to modulate multiple molecular targets and pathways .

List of Similar Compounds:- Delta-9-tetrahydrocannabinol (THC)

- Cannabigerol (CBG)

- Cannabichromene (CBC)

- Cannabinol (CBN)

Eigenschaften

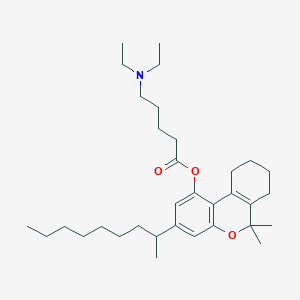

Molekularformel |

C33H53NO3 |

|---|---|

Molekulargewicht |

511.8 g/mol |

IUPAC-Name |

(6,6-dimethyl-3-nonan-2-yl-7,8,9,10-tetrahydrobenzo[c]chromen-1-yl) 5-(diethylamino)pentanoate |

InChI |

InChI=1S/C33H53NO3/c1-7-10-11-12-13-18-25(4)26-23-29(36-31(35)21-16-17-22-34(8-2)9-3)32-27-19-14-15-20-28(27)33(5,6)37-30(32)24-26/h23-25H,7-22H2,1-6H3 |

InChI-Schlüssel |

LKZQTNSAWVCNMU-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCC(C)C1=CC2=C(C3=C(CCCC3)C(O2)(C)C)C(=C1)OC(=O)CCCCN(CC)CC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3R)-3-[[2-[(3-guanidinobenzoyl)amino]acetyl]amino]pent-4-ynoic acid](/img/structure/B10837329.png)

![1-Naphthalenesulfonic acid, 3-hydroxy-4-[(1-hydroxy-2-naphthalenyl)azo]-](/img/structure/B10837341.png)

![4-[[[1-[2-[[2-[[2-[[2-[[2-[[[1-[2-[[2-[[[1-[2-[[2-[[[1-(2-aminopropanoyl)pyrrolidin-2-yl]-hydroxymethylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-4-carboxybutanoyl]pyrrolidin-2-yl]-hydroxymethylidene]amino]-1-hydroxy-3-methylbutylidene]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidin-2-yl]-hydroxymethylidene]amino]-1-hydroxyethylidene]amino]-3-carboxypropanoyl]oxyamino]-1,4-dihydroxy-4-iminobutylidene]amino]-1-hydroxypropylidene]amino]-3-hydroxybutanoyl]pyrrolidin-2-yl]-hydroxymethylidene]amino]-5-[1-[1-[1-[1-[1-[[1-[1-[1-[1-[5-carbamimidamido-1-[5-carbamimidamido-1-[1-[1-[1-[1-[1-[1-[[5-carbamimidamido-1-[2-[N-[5-carbamimidamido-1-[1-carboxy-2-(4-hydroxyphenyl)ethyl]imino-1-hydroxypentan-2-yl]-C-hydroxycarbonimidoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]oxy-3-hydroxy-1-oxobutan-2-yl]imino-1-hydroxy-4-methylpentan-2-yl]imino-1-hydroxy-4-methylsulfanylbutan-2-yl]imino-1,4-dihydroxy-4-iminobutan-2-yl]imino-1-hydroxy-3-methylpentan-2-yl]imino-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]imino-1-hydroxypentan-2-yl]imino-1-hydroxypentan-2-yl]imino-1-hydroxy-4-methylpentan-2-yl]imino-3-carboxy-1-hydroxypropan-2-yl]imino-1-hydroxypropan-2-yl]imino-1-hydroxypropan-2-yl]amino]oxy-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]imino-1,5-dihydroxy-5-iminopentan-2-yl]imino-1-hydroxypropan-2-yl]imino-1-hydroxy-4-methylsulfanylbutan-2-yl]imino-1,5-dihydroxy-5-iminopentan-2-yl]imino-5-hydroxypentanoic acid](/img/structure/B10837349.png)

![N-benzyl-N-(3-isobutoxy-2-(pyrrolidin-1-yl)propyl)benzo[d][1,3]dioxol-5-amine fumarate](/img/structure/B10837376.png)

![(7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[6,8-difluoro-1-(2-fluoroethyl)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carbonyl]oxymethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10837394.png)

![Ethyl N-[4-[[(2R,4S)-2-(imidazol-1-ylmethyl)-2-(4-methoxyphenyl)-1,3-dioxolan-4-yl]methylsulfanyl]phenyl]carbamate](/img/structure/B10837396.png)